Abyssenine A

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a field dedicated to the isolation, structure elucidation, synthesis, and study of chemical compounds derived from living organisms. These compounds, often referred to as secondary metabolites, are not essential for the organism's immediate survival but often play crucial roles in defense, communication, or adaptation to the environment.

Abyssenine A is a prime example of a natural product, having been isolated from the roots and stem bark of plants from the Ziziphus genus, which belongs to the Rhamnaceae family. acs.orgresearchgate.net The study of such compounds is vital as they often possess unique and complex chemical structures that inspire new synthetic methodologies and serve as scaffolds for the development of new molecules with potential applications. The exploration of natural products like this compound contributes significantly to our understanding of biodiversity at a molecular level and provides a rich source of novel chemical entities for scientific investigation.

Overview of Cyclopeptide Alkaloids: Structural Diversity and Biological Relevance

Cyclopeptide alkaloids are a large class of natural products, with over 200 members identified. acs.orgnih.gov They are characterized by a macrocyclic ring structure that typically contains 13, 14, or 15 atoms. uantwerpen.be This ring is formed by amino acids and includes a distinctive hydroxystyrylamine unit. uantwerpen.be The structural diversity within this family arises from variations in the size of the macrocycle, the types of amino acids incorporated, and the nature and position of substituents. uantwerpen.be

These alkaloids are classified based on the size of their macrocyclic ring and the number of amino acid building blocks. uantwerpen.be For instance, they can be categorized as 13-, 14-, or 15-membered ring compounds. uantwerpen.be This structural variety leads to a wide range of biological activities. nih.govbiorxiv.org Cyclopeptide alkaloids have been reported to exhibit sedative, antibacterial, antifungal, and antiplasmodial properties, among others. acs.orgrsc.org This broad spectrum of biological relevance makes them an attractive area of research for chemists and pharmacologists alike. rsc.orgmdpi.com

Significance of this compound as a Research Target

This compound stands out as a significant research target for several reasons. As a 15-membered ring cyclopeptide alkaloid, it possesses a less common and more synthetically challenging structure compared to the more prevalent 13- and 14-membered analogues. acs.orgacs.org The successful total synthesis of this compound, first achieved in a 15-step linear sequence, represented a notable accomplishment in organic synthesis. acs.orgcapes.gov.br This synthesis was pivotal in confirming its relative and absolute configurations. acs.org

The synthetic routes developed for this compound have showcased the utility of modern synthetic methods, such as copper-mediated coupling reactions, for the construction of complex macrocycles. acs.orgnih.gov Furthermore, research into this compound has contributed to the development of new synthetic protocols, including methods for the C-H functionalization of N-methylated amino acids, which are key components of its structure. acs.orgnih.gov

From a biological perspective, while many cyclopeptide alkaloids show interesting activities, the specific investigation of this compound and its synthetic analogues helps to delineate structure-activity relationships. For instance, synthetic this compound was evaluated for its cytotoxic activity and showed moderate effects against a human tumor cell line. uantwerpen.beresearchgate.net The continued study of this compound and related compounds is crucial for unlocking the full potential of this fascinating class of natural products.

Structure

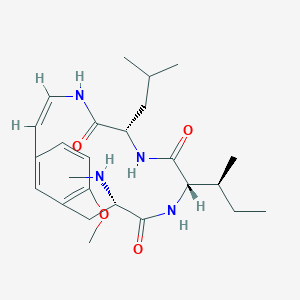

2D Structure

3D Structure

Properties

Molecular Formula |

C25H38N4O4 |

|---|---|

Molecular Weight |

458.6 g/mol |

IUPAC Name |

(2Z,6S,9S,12S)-9-[(2S)-butan-2-yl]-15-methoxy-12-(methylamino)-6-(2-methylpropyl)-4,7,10-triazabicyclo[12.3.1]octadeca-1(18),2,14,16-tetraene-5,8,11-trione |

InChI |

InChI=1S/C25H38N4O4/c1-7-16(4)22-25(32)28-20(12-15(2)3)23(30)27-11-10-17-8-9-21(33-6)18(13-17)14-19(26-5)24(31)29-22/h8-11,13,15-16,19-20,22,26H,7,12,14H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/b11-10-/t16-,19-,20-,22-/m0/s1 |

InChI Key |

BAVHHCZUKBUMSO-WUXBUNLRSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N/C=C\C2=CC(=C(C=C2)OC)C[C@@H](C(=O)N1)NC)CC(C)C |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC=CC2=CC(=C(C=C2)OC)CC(C(=O)N1)NC)CC(C)C |

Synonyms |

abyssenine A |

Origin of Product |

United States |

Isolation and Natural Occurrence of Abyssenine a

Discovery and Initial Characterization

The discovery of Abyssenine A, along with its related compounds Abyssenine B and Abyssenine C, was a result of pioneering phytochemical investigations into the constituents of Ziziphus abyssinica, a plant species native to Africa. The initial characterization of these compounds identified them as 15-membered cyclopeptide alkaloids. The elucidation of their complex structures was a meticulous process involving various spectroscopic techniques. Researchers utilized mass spectrometry to determine the molecular weight and fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy provided crucial insights into the connectivity and stereochemistry of the atoms within the cyclic peptide structure. This foundational work laid the groundwork for a deeper understanding of this class of natural products.

Botanical Sources of this compound and Related Analogues

This compound is primarily sourced from the roots and stem bark of Ziziphus abyssinica Hochst. ex A.Rich., a member of the Rhamnaceae family. This plant, commonly known as the catch thorn, is a tree or shrub found in various regions across Africa. Beyond Ziziphus abyssinica, the broader Ziziphus genus is a rich reservoir of cyclopeptide alkaloids, often referred to as Ziziphus alkaloids. These related analogues share a common structural framework, typically featuring a 13-, 14-, or 15-membered macrocyclic ring. The specific array of alkaloids can vary between different Ziziphus species, making this genus a focal point for natural product chemists.

| Botanical Source | Family | Plant Part(s) | Key Cyclopeptide Alkaloids |

| Ziziphus abyssinica | Rhamnaceae | Roots, Stem Bark | This compound, Abyssenine B, Abyssenine C |

| Ziziphus species (general) | Rhamnaceae | Roots, Stem Bark, Leaves | Various Ziziphus alkaloids |

Extraction and Initial Purification Strategies for this compound

The isolation of this compound from its natural matrix involves a multi-step process designed to separate the target alkaloid from a complex mixture of other plant metabolites. The general strategy for extracting cyclopeptide alkaloids from Ziziphus species provides a framework for understanding the methods likely employed for this compound.

The initial step typically involves the extraction of the dried and powdered plant material, such as the root or stem bark, with a polar solvent like methanol (B129727) or ethanol. This process yields a crude extract containing a wide array of chemical constituents.

Subsequent purification of the crude extract is a critical phase. A common approach is solvent-solvent partitioning, where the crude extract is dissolved in a solvent and then washed with other immiscible solvents of varying polarities. This helps to remove fats, waxes, and other non-alkaloidal compounds.

Further refinement is achieved through chromatographic techniques. Column chromatography, using stationary phases like silica (B1680970) gel or alumina, is a fundamental method for separating the different alkaloids based on their polarity. More advanced techniques such as preparative High-Performance Liquid Chromatography (HPLC) are often employed in the final stages to achieve a high degree of purity for the isolated this compound. The selection of specific solvents and chromatographic conditions is tailored to the unique chemical properties of this compound and its related compounds.

| Step | Technique | Purpose |

| 1. Extraction | Maceration or Soxhlet extraction with polar solvents (e.g., methanol, ethanol) | To obtain a crude extract containing alkaloids and other plant metabolites. |

| 2. Preliminary Purification | Solvent-solvent partitioning | To remove non-alkaloidal impurities such as fats and waxes. |

| 3. Chromatographic Separation | Column Chromatography (e.g., silica gel, alumina) | To separate individual alkaloids based on polarity. |

| 4. Final Purification | Preparative High-Performance Liquid Chromatography (HPLC) | To achieve high purity of the target compound, this compound. |

Total Synthesis of Abyssenine A: Methodological Advances

Early Synthetic Approaches and Challenges

The first total synthesis of Abyssenine A was a landmark achievement that addressed several synthetic hurdles. acs.orgnih.govacs.orgacs.orgcapes.gov.br A primary challenge lay in the construction of the 15-membered macrocycle containing a sterically hindered enamide linkage. acs.orguantwerpen.be Previous syntheses of related cyclopeptide alkaloids, particularly the 14-membered ring systems, often encountered difficulties in the macrocyclization step due to ring strain. researchgate.net The synthesis of this compound required a strategy that could efficiently form this large ring and simultaneously install the enamide functionality. uantwerpen.beresearchgate.net

The retrosynthetic strategy for this compound, as devised in its first total synthesis, is depicted in Figure 1. acs.org The key disconnection was the macrocyclic enamide bond, leading back to a linear amido-vinyl iodide precursor (2). acs.org This precursor was envisioned to undergo an intramolecular copper-mediated amidation to forge the 15-membered ring. acs.org The synthesis of this complex acyclic intermediate was further simplified by disconnecting the highly functionalized amino acid component (3), which contains the substituted aromatic core. acs.org This retrosynthetic plan strategically isolates the challenges of aromatic core construction and macrocyclization.

Figure 1: Retrosynthetic analysis of this compound (1) Image depicting the retrosynthetic breakdown of this compound (1) to the acyclic amido-vinyl iodide (2) and the functionalized amino acid (3).

| Intermediate | Description | Role in Synthesis |

| Aromatic Iodide (4) | A highly functionalized aromatic iodide. | Precursor for the construction of the aromatic core of this compound. nih.govacs.org |

| α-amido-ω-vinyl iodide (13) | Acyclic precursor containing the peptide backbone and a terminal vinyl iodide. | Substrate for the key intramolecular copper-mediated macrocyclization. nih.govacs.org |

Copper-Mediated Coupling Reactions in this compound Synthesis

Copper-catalyzed reactions were instrumental in the successful total synthesis of this compound, demonstrating their power in constructing complex molecular architectures. acs.orgnih.govacs.orgacs.orgcapes.gov.bruantwerpen.be These reactions provided efficient solutions for both the formation of the aromatic core and the challenging macrocyclization.

A novel and efficient one-pot copper(I)-catalyzed Ullmann coupling/Claisen rearrangement sequence was developed to construct the highly substituted aromatic core of this compound. acs.orgacs.org This sequence, starting from the aromatic iodide (4), allowed for both ipso and ortho functionalization of the aromatic ring. acs.orgacs.org The Ullmann coupling first forms an aryl ether, which then undergoes a thermal Claisen rearrangement to introduce an allyl group adjacent to the ether linkage. This elegant strategy efficiently built the complex substitution pattern required for the natural product.

The cornerstone of the synthetic strategy was the intramolecular copper(I)-mediated N-vinylation used to close the 15-membered macrocycle. acs.orgacs.org This key step, starting from the linear amido-vinyl iodide (13), simultaneously formed the enamide bond and completed the macrocyclization in a single, efficient operation. uantwerpen.beresearchgate.net This "cycloenamidation" reaction proved to be a robust method for constructing the challenging 15-membered ring system present in this compound and related cyclopeptide alkaloids. uantwerpen.be The reaction proceeded in high yield, demonstrating the utility of copper catalysis in overcoming the synthetic hurdles associated with large ring formation. acs.org

C-H Functionalization Strategies Towards this compound and Analogues

More recent synthetic endeavors have explored the use of C-H functionalization to streamline the synthesis of this compound and its analogues. nih.gov This approach offers a more direct and atom-economical way to introduce key structural motifs.

Palladium-Catalyzed β-Functionalizations of N-Methylated Amino Acids

A significant breakthrough in the synthesis of complex peptides has been the advent of palladium-catalyzed C-H functionalization. This powerful tool allows for the direct modification of amino acid residues within a peptide chain, streamlining synthetic sequences. In the context of N-methylated amino acids, which are common motifs in cyclopeptide alkaloids, palladium-catalyzed β-functionalization has emerged as a key strategy.

This method often employs an 8-aminoquinoline (B160924) (AQ) directing group attached to the N-methylated amino acid. rsc.orgnih.govnih.gov The AQ group coordinates to the palladium catalyst, directing the C-H activation to the β-position of the amino acid. This regioselectivity is crucial for the introduction of specific side chains. The reaction typically proceeds with high stereoselectivity, preserving the original stereochemistry of the α-carbon. rsc.org A variety of functional groups can be introduced at the β-position, with aryl iodides showing excellent results. rsc.orgmdpi.com Alkyl and alkenyl side chains can also be installed using this methodology. rsc.orgmdpi.com

A critical advantage of the AQ directing group is its facile removal after the functionalization step. This cleavage provides the free carboxylic acid, which can then be directly utilized in subsequent peptide coupling reactions without epimerization. openaccessjournals.com This protocol has been successfully implemented as a pivotal step in the synthesis of this compound, demonstrating its utility in the construction of complex natural products. rsc.orgmdpi.com

| Feature | Description | Reference |

|---|---|---|

| Directing Group | 8-aminoquinoline (AQ) | rsc.orgnih.govnih.gov |

| Catalyst | Palladium-based | rsc.org |

| Regioselectivity | High for the β-position | rsc.org |

| Stereoselectivity | High, preserves α-carbon stereochemistry | rsc.org |

| Substrate Scope | Effective with aryl iodides; also applicable for alkyl and alkenyl side chains | rsc.orgmdpi.com |

| Directing Group Removal | Facile, yields free carboxylic acid for peptide coupling | openaccessjournals.com |

Applications in the Synthesis of Cyclopeptide Alkaloids

In the synthesis of this compound, this palladium-catalyzed reaction is employed to construct a key fragment of the macrocycle. The ability to introduce an aryl group at the β-position of an N-methylated amino acid with high stereochemical control is a significant advantage. rsc.org Following the functionalization, the protecting groups are removed, and the resulting amino acid is incorporated into the peptide backbone through standard peptide coupling procedures. openaccessjournals.com The subsequent macrocyclization is then carried out to furnish the 15-membered ring system characteristic of this compound. openaccessjournals.com This approach highlights the power of C-H functionalization in streamlining the synthesis of complex natural products.

Stereochemical Control and Enantioselective Synthesis of this compound

The synthesis of this compound, a 15-membered cyclopeptide alkaloid, presents significant stereochemical challenges. researchgate.net The molecule contains multiple stereocenters, and the constrained nature of the macrocycle introduces the possibility of atropisomerism. researchgate.net Therefore, precise control over the stereochemistry at each step is paramount for a successful total synthesis.

Key stereochemical hurdles in the synthesis of cyclopeptide alkaloids like this compound include the stereocontrolled formation of the alkyl-aryl ether bond and the installation of the Z-enamide moiety. rsc.org The development of synthetic strategies that can achieve complete regio- and stereocontrol during the macrocyclization step is a major focus of research in this area. rsc.org

The enantioselective synthesis of the amino acid precursors is a common strategy to control the stereochemistry of the final product. nih.govacs.org For instance, the stereochemistry of discarines C and D, related cyclopeptide alkaloids, was determined by comparing their NMR data with that of synthetically prepared tripeptides derived from enantiomerically pure amino acids. nih.govacs.org This underscores the importance of accessing enantiopure building blocks.

In the context of this compound, enantioselective methods are employed to prepare the chiral amino acid fragments that constitute the peptide backbone. The palladium-catalyzed β-functionalization of N-methylated amino acids, as discussed previously, proceeds with high stereoselectivity, preserving the chirality of the starting amino acid. rsc.org Furthermore, the first total synthesis of this compound utilized an enantioselective hydrogenation step to establish a key stereocenter in the aromatic core of the molecule. thieme-connect.com

Comparative Analysis of Synthetic Routes to this compound

To date, two primary strategies have been reported for the total synthesis of this compound: a copper-mediated approach and a palladium-catalyzed C-H functionalization approach. A comparative analysis of these routes reveals distinct advantages and disadvantages in terms of efficiency, scalability, and the handling of key chemical transformations.

The first total synthesis of this compound relied on copper-mediated coupling reactions. capes.gov.brnih.gov A key feature of this route was an Ullmann coupling/Claisen rearrangement sequence to construct the aromatic core. capes.gov.br The macrocyclization was achieved via an intramolecular copper-mediated N-vinylation. capes.gov.br While successful, this route involves a linear sequence of 15 steps. capes.gov.br Copper-catalyzed reactions, in general, can sometimes require harsh conditions and may have a more limited substrate scope compared to their palladium-catalyzed counterparts. acs.orgmagtech.com.cn

The more recent approach utilizing palladium-catalyzed C-H functionalization offers a potentially more convergent and flexible strategy. rsc.orgmdpi.com This method allows for the late-stage introduction of a key side chain, which can be advantageous for creating analogues for structure-activity relationship studies. Palladium-catalyzed cross-coupling reactions are often characterized by milder reaction conditions and a broader functional group tolerance. magtech.com.cn However, the use of a directing group is necessary, which adds steps for its introduction and removal. openaccessjournals.com

| Feature | Copper-Mediated Route | Palladium-Catalyzed Route | Reference |

|---|---|---|---|

| Key Reaction | Ullmann coupling/Claisen rearrangement and intramolecular N-vinylation | β-Functionalization of an N-methylated amino acid via C-H activation | rsc.orgcapes.gov.br |

| Macrocyclization | Intramolecular copper-mediated N-vinylation | Peptide coupling followed by macrocyclization | openaccessjournals.comcapes.gov.br |

| Route Length | 15 steps (longest linear sequence) | Potentially more convergent | capes.gov.br |

| Advantages | Established first total synthesis | Late-stage functionalization, potential for analogue synthesis, generally milder conditions | capes.gov.brmagtech.com.cn |

| Disadvantages | Longer linear sequence, potentially harsher conditions | Requires introduction and removal of a directing group | openaccessjournals.comcapes.gov.br |

Biological Activities and Mechanistic Studies of Abyssenine a

Cytotoxic Activity of Abyssenine A

The cytotoxic potential of natural products is a significant area of research in the quest for new anticancer agents. Cyclopeptide alkaloids, including this compound, have been evaluated for their ability to inhibit the growth of cancer cells.

Synthetic this compound has been assessed for its cytotoxic effects against specific human tumor cell lines. uantwerpen.be Research has shown that this compound demonstrates moderate cytotoxicity against the human HT1080 fibrosarcoma cell line. uantwerpen.be In this study, the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by 50%, was determined. uantwerpen.be For this compound, this value was recorded at 1.03 mM. uantwerpen.be This finding places this compound among other synthetic cyclopeptide alkaloids like paliurine-F and mucronine-E, which also exhibited moderate cytotoxicity in the same study with IC₅₀ values of 0.82 mM and 0.68 mM, respectively. uantwerpen.be

| Compound | Cell Line | IC₅₀ (mM) | Reference |

|---|---|---|---|

| This compound | HT1080 (Human Fibrosarcoma) | 1.03 | uantwerpen.be |

| Paliurine-F | HT1080 (Human Fibrosarcoma) | 0.82 | uantwerpen.be |

| Mucronine-E | HT1080 (Human Fibrosarcoma) | 0.68 | uantwerpen.be |

Broader Biological Spectrum of Cyclopeptide Alkaloids Relevant to this compound

The class of cyclopeptide alkaloids, to which this compound belongs, is known for a wide array of biological activities. researchgate.net These macrocyclic compounds, widely distributed in the Rhamnaceae family, are recognized for their intriguing chemical and biological properties. uantwerpen.be While research on this compound itself may be specific, the activities of its chemical relatives provide important context for its potential therapeutic applications.

Cyclopeptide alkaloids as a class are considered a promising source of new antimicrobial lead compounds. uantwerpen.beresearchgate.net They have demonstrated activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and mycobacteria. uantwerpen.bersc.orgmdpi.com For instance, scutianine-C has been shown to inhibit the development of Bacillus subtilis, while amphibine-H displayed notable activity against Escherichia coli. rsc.org Other compounds, such as mauritine-M and nummularine-H, have shown antimycobacterial activity against Mycobacterium tuberculosis. uantwerpen.benih.gov However, the antibacterial spectrum can be specific; a study evaluating synthetic this compound, alongside paliurine-E and -F, ziziphine-N and –Q, and mucronine-E, found no significant activity against a methicillin-resistant strain of Staphylococcus aureus, Bacillus anthracis, or Escherichia coli. uantwerpen.be This highlights the variability of antimicrobial action even within the same chemical class and underscores that this is not a universally guaranteed property for all cyclopeptide alkaloids.

Several cyclopeptide alkaloids have been identified as having potent antiplasmodial (antimalarial) activity. acs.orgmdpi.com Compounds isolated from plants of the Ziziphus and Hymenocardia genera have shown promising results against the malaria parasite, Plasmodium falciparum. nih.govacs.org For example, mauritine-M, nummularine-H, and hemsine-A exhibit IC₅₀ values against P. falciparum ranging from 3.7 to 7.3 μM. nih.govmdpi.com Similarly, O-desmethylnummularine-R showed an IC₅₀ value of 3.2 μM against the K1 strain of the parasite, with low cytotoxicity against normal human lung fibroblast cells, indicating a favorable selectivity index. acs.org Studies suggest that a 13-membered macrocyclic ring may be favorable for high antiplasmodial activity compared to a 14-membered ring. mdpi.com This activity within the broader class suggests a potential avenue for future investigation of this compound.

| Compound | Organism | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Mauritine-M | Plasmodium falciparum | 3.7 - 7.3 | nih.govmdpi.com |

| Nummularine-H | Plasmodium falciparum | 3.7 - 7.3 | nih.govmdpi.com |

| Hemsine-A | Plasmodium falciparum | 3.7 - 7.3 | nih.govmdpi.com |

| Nummularine-B | Plasmodium falciparum | 10.3 | nih.govmdpi.com |

| O-desmethylnummularine-R | Plasmodium falciparum (K1) | 3.2 | acs.org |

Certain cyclopeptide alkaloids have emerged as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.netdoi.org Inhibition of this enzyme can help control postprandial hyperglycemia, a key concern in managing type 2 diabetes. doi.org Three cyclopeptide alkaloids isolated from Ziziphus oxyphylla—nummularine-R, nummularin-C, and hemsine-A—demonstrated significant α-glucosidase inhibition. researchgate.netcapes.gov.br Notably, all three compounds were more potent than the standard drug 1-deoxynojirimycin. uantwerpen.beresearchgate.net This was the first report of such antidiabetic potential within this class of alkaloids. researchgate.netcapes.gov.br

| Compound | Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Nummularine-R | α-Glucosidase | 212.1 ± 1.6 | researchgate.netcapes.gov.br |

| Nummularin-C | α-Glucosidase | 215.1 ± 1.2 | researchgate.netcapes.gov.br |

| Hemsine-A | α-Glucosidase | 394.0 ± 2.4 | researchgate.netcapes.gov.br |

| 1-Deoxynojirimycin (Standard) | α-Glucosidase | 441.0 ± 0.1 | researchgate.net |

Investigation of Cellular and Molecular Mechanisms of Action for this compound

While the cytotoxic activity of this compound has been established through in vitro screening, detailed studies elucidating its specific cellular and molecular mechanisms of action are not extensively documented in the available scientific literature. uantwerpen.bersc.org The development of a clear structure-activity relationship for the biological properties of many cyclopeptide alkaloids remains an ongoing challenge. rsc.org

The investigation into how a compound exerts its effects at a cellular level often involves identifying its molecular targets and the signaling pathways it modulates. khanacademy.orgnih.gov For many natural products, an initial observation of bioactivity, such as cytotoxicity, is the first step, followed by more complex mechanistic studies. nih.gov These can include investigations into whether the compound induces apoptosis (programmed cell death), causes cell cycle arrest, or interferes with specific proteins crucial for cancer cell survival, such as enzymes or transcription factors. whuhzzs.comnih.gov For example, some cytotoxic compounds work by inhibiting DNA topoisomerase, an enzyme critical for managing DNA topology during replication, while others might modulate signaling pathways like PI3K/AKT/mTOR, which is often dysregulated in cancer. whuhzzs.comnih.gov Given the observed cytotoxicity of this compound, future research could explore these and other potential mechanisms to fully understand its mode of action. uantwerpen.be

Target Identification Approaches

The identification of molecular targets is a critical step in understanding the mechanism of action of any bioactive compound. This process typically involves a range of experimental strategies designed to pinpoint the specific proteins, enzymes, or other cellular components with which the compound directly interacts to produce a biological response. Common approaches in the field of chemical biology include affinity chromatography, where a derivative of the compound is used to "pull down" its binding partners from cell lysates, and proteome-wide thermal shift assays, which can identify protein targets by observing changes in their thermal stability upon compound binding.

Furthermore, genetic methods, such as screening for drug-resistant mutations or using CRISPR-based technologies to identify genes that modify sensitivity to the compound, are powerful tools for target deconvolution. Computational methods, including molecular docking and similarity profiling against known drug targets, can also provide predictive insights into potential targets.

However, a thorough search of existing scientific literature did not yield any studies that have specifically applied these or other target identification methodologies to this compound. Consequently, the direct molecular target or targets of this compound remain to be identified.

Pathway Perturbation Studies

Following the identification of a molecular target, pathway perturbation studies are conducted to understand how the interaction of a compound with its target affects broader cellular signaling networks. These studies analyze the downstream consequences of target engagement, such as the activation or inhibition of specific signaling pathways that regulate cellular processes like proliferation, apoptosis (programmed cell death), and cell cycle progression.

Techniques frequently employed in pathway perturbation analysis include transcriptomics (e.g., RNA sequencing) and proteomics (e.g., mass spectrometry-based phosphoproteomics) to measure global changes in gene expression and protein phosphorylation, respectively, following treatment with the compound. These analyses can reveal which cellular pathways are most significantly altered.

Despite the known cytotoxic effects of this compound, there is a notable absence of published research detailing its impact on specific cellular signaling pathways. Studies that would, for example, investigate its effects on key cancer-related pathways such as the MAPK, PI3K/AKT, or p53 signaling cascades have not been reported. Without such data, it is not possible to construct a detailed model of the signaling events that are disrupted by this compound, leading to its observed cytotoxicity.

Structure Activity Relationship Sar Studies of Abyssenine a and Analogues

Design and Synthesis of Abyssenine A Analogues for SAR Evaluation

The synthesis of this compound and other related 15-membered cyclopeptide alkaloids has been a significant focus of research, providing a platform for creating analogues for SAR studies. researchgate.netnih.gov These alkaloids are characterized by a macrocyclic system that includes a styrylamine (B14882868) unit and amino acid residues. uantwerpen.beresearchgate.net

The primary strategy for generating analogues revolves around the total synthesis of the natural product, which allows for the introduction of structural modifications at various stages. A notable total synthesis of this compound was achieved by Toumi, Couty, and Evano, which also yielded several analogues and related natural products like Mucronine E. researchgate.netnih.govacs.org A key feature of this synthetic approach is the use of copper-catalyzed reactions to construct the macrocycle. nih.govacs.org The main steps involve:

Synthesis of the Aromatic Core : An efficient copper-mediated Ullmann coupling/Claisen rearrangement sequence is used to prepare the functionalized aromatic portion of the molecule. nih.govacs.org

Peptide Coupling : Linear peptide precursors are assembled using standard peptide coupling techniques. acs.org

Macrocyclization : A pivotal step is the intramolecular copper(I)-mediated vinylation, which simultaneously forms the macrocyclic ring and installs the enamide moiety. This step is critical for accessing the strained 15-membered ring system. researchgate.netacs.org

By modifying the building blocks used in the synthesis, such as the amino acid components or the aromatic core, various analogues can be produced. For instance, the synthesis of Mucronine E, an analogue of this compound, was achieved using a similar strategy. researchgate.net The evaluation of synthetic intermediates and side-products from these syntheses also provides valuable SAR data. A study by Toumi et al. provided a full account of the total syntheses of this compound, Mucronine E, and other related cyclopeptide alkaloids, along with an evaluation of the cytotoxic properties of the natural products and their synthetic analogues. researchgate.net

Elucidation of Pharmacophoric Features through SAR Analysis

A pharmacophore is the specific three-dimensional arrangement of chemical features within a molecule that is responsible for its biological activity. longdom.orglilab-ecust.cn While dedicated pharmacophore modeling studies for this compound are not extensively published, SAR data from synthetic analogues allow for the inference of key pharmacophoric features. ugm.ac.idfrontiersin.org The biological activity of this compound and its analogues has been assessed through cytotoxicity assays against cancer cell lines (e.g., L1210, a mouse lymphocytic leukemia cell line). researchgate.net

Key insights from the SAR studies of this compound and related compounds include:

The Macrocyclic Core : The 15-membered ring is essential for activity. Acyclic precursors and simplified analogues generally show significantly reduced or no activity, highlighting the importance of the pre-organized conformation provided by the ring. researchgate.net

Amino Acid Side Chains : Modifications to the side chains of the amino acid residues (isoleucine in this compound) can modulate activity. For example, comparing the cytotoxicity of this compound (containing isoleucine) with Mucronine E (containing valine) reveals the influence of the alkyl side chain's size and shape on potency. researchgate.net

The Styrylamine Unit : The p-methoxystyrylamine part of the structure is another key component. Alterations to the substitution pattern on this aromatic ring or its replacement would likely have a significant impact on biological activity.

The cytotoxic activities of this compound and its related natural product, Mucronine E, which differs in one of the amino acid residues, are presented below. The data indicates that subtle changes in the amino acid side chain (isoleucine vs. valine) can influence potency.

| Compound | Amino Acid 1 | Amino Acid 2 | Cytotoxicity (IC₅₀, µM) against L1210 cells |

| This compound | Isoleucine | Isoleucine | 1.03 researchgate.net |

| Mucronine E | Isoleucine | Valine | 0.68 researchgate.net |

This table is interactive. You can sort and filter the data.

Impact of Macrocyclic Ring Conformation on Biological Activity

The macrocyclic nature of this compound is a defining structural characteristic that significantly influences its biological activity. nih.govuantwerpen.be Macrocyclization constrains the molecule into a more rigid, pre-organized conformation, which can reduce the entropic penalty of binding to a biological target, thus enhancing potency. nih.gov

For cyclopeptide alkaloids, the size of the macrocyclic ring (13-, 14-, or 15-membered) and the resulting ring strain and conformational flexibility are critical determinants of activity. nih.govresearchgate.net The 15-membered ring of this compound adopts a specific three-dimensional shape that is essential for its biological function. Studies on the related compound Abyssenine B, which also possesses a 15-membered macrocycle, indicate that the conformational rigidity imparted by the ring structure is a critical factor for its stability and pharmacokinetic properties. vulcanchem.com The synthesis of this compound is designed to create this specific, and likely strained, macrocyclic conformation, which is considered the bioactive conformation. researchgate.netacs.org Any disruption to this conformation, such as through ring opening or changes in stereochemistry, would be expected to lead to a significant loss of activity.

Stereochemical Requirements for Observed Activities

Stereochemistry plays a pivotal role in the biological activity of most natural products, as biological targets like enzymes and receptors are chiral and interact stereospecifically with ligands. mdpi.commalariaworld.orgtubitak.gov.tr this compound is a chiral molecule, and its natural form is biosynthesized as a single stereoisomer.

The total synthesis of this compound by Toumi et al. was stereospecific and confirmed the absolute configuration of the natural product. acs.org The specific stereochemical arrangement of the chiral centers within the amino acid residues and the macrocycle is critical for maintaining the correct three-dimensional conformation required for biological activity.

The key stereochemical requirements are:

Conformational Chirality : The entire macrocycle, due to the fixed stereocenters and hindered rotation around certain bonds, possesses a well-defined and chiral three-dimensional shape. This specific shape is what is recognized by the molecule's biological target.

While studies comparing the activity of all possible stereoisomers of this compound have not been reported, the highly stereocontrolled nature of its synthesis and the general principles of molecular recognition in biology strongly indicate that the specific, naturally occurring stereochemistry is a strict requirement for its observed cytotoxic effects. nih.govmdpi.com

In Vitro and Preclinical Research Models for Abyssenine a Evaluation

Selection and Application of In Vitro Cell-Based Models

Initial screening of Abyssenine A's biological activities is predominantly conducted using established in vitro cell-based models. These models are crucial for determining foundational cytotoxic and antimicrobial effects, as well as for probing interactions with specific molecular targets.

The cytotoxic potential of this compound has been evaluated against various mammalian cancer cell lines to determine its antiproliferative effects. Studies have reported that synthetically produced this compound exhibits moderate cytotoxicity. For instance, testing against the human fibrosarcoma (HT1080) tumor cell line revealed an IC50 value of 1.03 mM. uantwerpen.beuantwerpen.be In other assessments, the compound showed weak cytotoxicity against the human lung adenocarcinoma (A549) and human chronic myelogenous leukemia (K562) cell lines. researchgate.net

Table 1: Cytotoxicity of this compound in Mammalian Cell Lines

| Cell Line | Cancer Type | Result | IC50 Value |

| HT1080 | Fibrosarcoma | Moderate Cytotoxicity | 1.03 mM |

| A549 | Lung Adenocarcinoma | Weak Cytotoxicity | Not Reported |

| K562 | Chronic Myelogenous Leukemia | Weak Cytotoxicity | Not Reported |

The antimicrobial properties of this compound have been investigated against a panel of bacterial and fungal pathogens. Research indicates that while its antibacterial effects are limited, it possesses some antifungal capabilities. nih.gov Specifically, evaluations against bacteria such as a methicillin-resistant strain of Staphylococcus aureus, Bacillus anthracis, and Escherichia coli showed no significant antibacterial activity. uantwerpen.be However, this compound has demonstrated some activity against the fungal pathogen Candida albicans. nih.govvdoc.pub

Table 2: Antimicrobial Spectrum of this compound

| Microbial Species | Type | Activity Level |

| Staphylococcus aureus (MRSA) | Bacterium | Not Significant |

| Bacillus anthracis | Bacterium | Not Significant |

| Escherichia coli | Bacterium | Not Significant |

| Candida albicans | Fungus | Some Activity |

To understand its mechanism of action, this compound has been tested in enzymatic assays. These tests help to identify specific molecular targets that the compound may inhibit. Research has shown that this compound exhibits moderate inhibitory activity against the enzyme Na+/K+-ATPase. researchgate.net This enzyme is a crucial transmembrane protein involved in cellular transport, and its inhibition can have significant physiological effects.

Advanced In Vitro Systems for Mechanistic Studies

While standard cell cultures provide foundational data, more advanced systems are needed to study the compound's effects in a more physiologically relevant context.

As of the current body of scientific literature, the application of advanced in vitro systems such as organ-on-a-chip or 3D cell culture models for the mechanistic study of this compound has not been reported. These technologies, which better mimic the complex microenvironments of human tissues, represent a future avenue for research to gain deeper insights into the compound's biological interactions and mode of action. science.gov

Preclinical in vivo Models for Pharmacological Evaluation

Rodent Models in Disease-Relevant Contexts

Direct and specific research on the application of this compound in rodent models for disease-relevant contexts is not extensively documented in publicly available scientific literature. However, the broader class of cyclopeptide alkaloids, to which this compound belongs, has been the subject of preclinical investigations, primarily for anti-inflammatory and analgesic properties. These studies provide a framework for potential future research on this compound.

For instance, research on cyclopeptide alkaloid fractions from Ziziphus nummularia has utilized rodent models to evaluate their anti-inflammatory and analgesic potential. nih.gov These studies have employed established models such as:

Carrageenan-induced paw edema in rats: This is a classic model of acute inflammation.

Acetic acid-induced writhing in mice: This model is used to screen for analgesic (pain-relieving) activity.

Cotton pellet-induced granuloma in rats: This model represents a sub-chronic inflammatory state.

While these studies did not specifically isolate and test this compound, the findings for the crude alkaloid fractions suggest that individual compounds within that fraction, potentially including this compound, may contribute to the observed biological effects.

In vitro studies have provided more direct, albeit limited, insights into the biological activity of this compound. In one study, synthetic this compound was evaluated for its cytotoxic effects against the human fibrosarcoma cell line, HT1080. The results indicated moderate cytotoxicity. uantwerpen.beresearchgate.net The same study also investigated its antibacterial properties against several bacterial strains, including a methicillin-resistant strain of Staphylococcus aureus, Bacillus anthracis, and Escherichia coli, but found no significant activity. uantwerpen.beresearchgate.net

Table of Research Findings for this compound and Related Compounds

| Compound/Fraction | Model System | Key Findings | Reference |

|---|---|---|---|

| This compound | Human HT1080 tumor cell line (in vitro) | Moderately cytotoxic | uantwerpen.beresearchgate.net |

| This compound | Staphylococcus aureus (MRSA), Bacillus anthracis, Escherichia coli (in vitro) | No significant antibacterial activity | uantwerpen.beresearchgate.net |

| Cyclopeptide alkaloid fraction from Ziziphus nummularia | Carrageenan-induced rat paw edema | Anti-inflammatory activity | nih.gov |

| Cyclopeptide alkaloid fraction from Ziziphus nummularia | Acetic acid-induced mouse writhing test | Analgesic activity | nih.gov |

Considerations for Model Selection and Translational Relevance

The selection of an appropriate preclinical model is a critical step in evaluating the therapeutic potential of a compound like this compound and ensuring the findings have translational relevance to human diseases.

The choice of a rodent model should be guided by the specific therapeutic area of interest. Given the in vitro cytotoxicity data, future preclinical studies on this compound could logically explore its potential as an anti-cancer agent. In this context, rodent models of cancer, such as xenograft models where human tumor cells are implanted into immunocompromised mice, would be appropriate.

For investigating potential anti-inflammatory or analgesic effects, as suggested by studies on related cyclopeptide alkaloids, the established rodent models of inflammation and pain would be relevant. nih.gov However, for the data to be translationally meaningful, several factors must be considered:

Species Differences: The physiology and metabolism of rodents can differ significantly from humans, which can affect the pharmacokinetics and pharmacodynamics of a compound. frontiersin.org

Disease Induction: The methods used to induce disease in animal models may not fully replicate the complexity of human diseases. frontiersin.org

Endpoint Measurement: The biological markers and clinical signs measured in animal models should, as much as possible, correlate with those observed in human patients.

The absence of biokinetics (the study of how a compound moves through a living organism) in in vitro methods is a significant limitation, and data from these assays can sometimes be misinterpreted without the context of whole-organism studies. frontiersin.org Therefore, progressing from in vitro findings to well-designed in vivo studies in relevant animal models is essential for a comprehensive evaluation of this compound's therapeutic potential. The moderate cytotoxicity observed in vitro would need to be carefully balanced against potential systemic toxicity in any future in vivo investigations.

Future Research Directions and Therapeutic Potential of Abyssenine a

Development of Novel Synthetic Strategies for Accessing Complex Analogues

The total synthesis of Abyssenine A has been successfully accomplished, with notable approaches utilizing copper-mediated coupling reactions for the crucial macrocyclization and formation of the enamide moiety. acs.orgacs.org These pioneering syntheses have laid the groundwork for the development of novel strategies to access more complex analogues of this compound. Future research in this area will likely focus on enhancing the efficiency and versatility of the synthetic routes.

A key publication details a general route to a series of cyclopeptide alkaloids, including this compound and its analogues. researchgate.netcapes.gov.br This strategy employs an intramolecular amidation of a vinyl iodide, which concurrently addresses the formation of the enamide and the macrocyclization step. capes.gov.br The development of such convergent and flexible synthetic pathways is paramount for generating a diverse library of this compound analogues. These analogues could incorporate a variety of structural modifications, such as alterations to the peptide backbone, substitution on the aromatic ring, and stereochemical variations. By refining existing methods and exploring new catalytic systems, chemists can aim to produce these complex molecules in sufficient quantities for extensive biological testing.

Deeper Mechanistic Elucidation of Biological Activities

Preliminary biological evaluations of synthetic this compound and its analogues have revealed moderate cytotoxic activity. researchgate.net Specifically, in a study evaluating a series of cyclopeptide alkaloids, this compound displayed a half-maximal inhibitory concentration (IC₅₀) of 1.03 mM against the human HT1080 fibrosarcoma cell line. researchgate.net In the same study, the related cyclopeptide alkaloids Paliurine F and Mucronine E showed IC₅₀ values of 0.82 mM and 0.68 mM, respectively. researchgate.net Interestingly, significant antibacterial activity was not observed for this compound in this particular study. researchgate.net

These initial findings underscore the need for a deeper mechanistic elucidation of this compound's biological activities. Future research should aim to identify the specific cellular targets and molecular pathways through which this compound exerts its cytotoxic effects. Techniques such as thermal shift assays, affinity chromatography, and proteomic profiling could be employed to identify protein binding partners. Furthermore, cell-based assays investigating effects on cell cycle progression, apoptosis, and other cellular processes would provide valuable insights into its mechanism of action. Understanding the structure-activity relationship (SAR) by comparing the biological activities of a range of analogues will be crucial in pinpointing the pharmacophore responsible for its cytotoxicity.

Potential for Scaffold Derivatization and Optimization

The macrocyclic scaffold of this compound offers significant potential for derivatization and optimization to enhance its therapeutic properties. The established synthetic routes provide a platform for systematic modifications to the core structure. Future efforts in scaffold derivatization could explore:

Modification of the Amino Acid Residues: Replacing the natural amino acid components with non-proteinogenic or functionalized amino acids could modulate the compound's conformation, solubility, and target-binding affinity.

Aromatic Ring Substitution: The aromatic ring is a key site for modification. Introducing various substituents could influence electronic properties and provide handles for attaching imaging agents or other functional groups.

Enamide Geometry and Replacement: The Z-enamide is a characteristic feature. Investigating the biological importance of this moiety by synthesizing analogues with an E-enamide or replacing it with other bioisosteres could lead to improved stability or activity.

Through iterative cycles of design, synthesis, and biological evaluation, the this compound scaffold can be optimized to yield analogues with increased potency, selectivity, and improved pharmacokinetic profiles.

Role of this compound as a Chemical Probe in Biological Systems

A well-characterized small molecule with a defined biological activity can serve as a valuable chemical probe to investigate complex biological systems. rjeid.commdpi.com Given its cytotoxic properties, this compound has the potential to be developed into a chemical probe to study cellular processes related to its mechanism of action. To achieve this, analogues of this compound could be synthesized with minimal structural perturbations that incorporate reporter tags, such as fluorophores or biotin.

These tagged analogues would enable researchers to visualize the subcellular localization of the compound and to identify its binding partners through pull-down experiments followed by mass spectrometry. The development of a potent and selective this compound-based chemical probe, along with a structurally similar but biologically inactive negative control, would provide a powerful toolset for dissecting the specific biological pathways modulated by this class of cyclopeptide alkaloids. nih.gov This, in turn, could uncover new therapeutic targets and deepen our understanding of fundamental cellular biology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.